molecular formula C17H19N3O3 B6505537 ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396868-40-8

ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6505537
CAS No.: 1396868-40-8
M. Wt: 313.35 g/mol
InChI Key: CWLPMFLTSXIFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at position 5 with a cyclohexene carboxamide group and at position 3 with an ethyl carboxylate. Pyrazolo[1,5-a]pyridine derivatives are extensively studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The ethyl carboxylate moiety enhances solubility and serves as a versatile handle for further derivatization, while the cyclohexene amide group introduces steric and electronic effects that may influence binding affinity in biological systems .

Properties

IUPAC Name

ethyl 5-(cyclohex-3-ene-1-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-23-17(22)14-11-18-20-9-8-13(10-15(14)20)19-16(21)12-6-4-3-5-7-12/h3-4,8-12H,2,5-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLPMFLTSXIFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, synthesis methods, and biological evaluations.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyridine family, which has garnered attention for diverse biological activities. The synthesis of pyrazolo derivatives typically involves multicomponent reactions that yield various biologically active compounds. For example, recent studies have highlighted the synthesis of related pyrazolo compounds with antibacterial and anticancer properties using different amines and catalysts under optimized conditions .

Antimicrobial Properties

Research indicates that pyrazolo derivatives exhibit significant antimicrobial activities against various bacterial strains. For instance, compounds related to pyrazolo[1,5-a]pyridine have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL . this compound could potentially exhibit similar antimicrobial efficacy due to its structural similarities.

Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine derivatives have been evaluated for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. One study reported that certain derivatives demonstrated low cytotoxicity and high potency (MIC < 0.002 μg/mL) against susceptible strains . The potential of this compound in this context remains to be explored but could be promising based on the activity of related compounds.

Anticancer Activity

The anticancer potential of pyrazolo derivatives has also been documented. For instance, compounds with similar scaffolds have been shown to inhibit various cancer cell lines effectively . The mechanism often involves the inhibition of specific protein kinases implicated in cancer cell growth and proliferation. Given the structural framework of this compound, it may also act as a selective inhibitor for key signaling pathways in cancer.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how compounds behave in biological systems. A related compound demonstrated favorable pharmacokinetic profiles in animal models, including good oral bioavailability (41%) and a half-life of approximately 5.1 hours . Understanding the pharmacokinetics of this compound would be crucial for its development as a therapeutic agent.

Case Studies

Several case studies have highlighted the effectiveness of pyrazolo derivatives in treating various diseases:

  • Antitubercular Study : A study focusing on pyrazolo[1,5-a]pyridine derivatives showed that certain compounds exhibited potent activity against drug-resistant M. tuberculosis, with low cytotoxicity towards human cells .
  • Antibacterial Evaluation : Another study evaluated a series of pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Pyrazolo[1,5-a]pyridines, including derivatives like ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate, have shown promising antitumor properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, studies on pyrazolo[1,5-a]pyrimidine derivatives have demonstrated their efficacy as selective protein inhibitors with anticancer potential .

Enzymatic Inhibition:
The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest in cancer cells, thereby limiting their proliferation. This compound has been noted for its selective inhibitory activity against CDK9, making it a candidate for further development as an anticancer agent .

Synthetic Methodologies

Synthesis and Functionalization:
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves various strategies that enhance their structural diversity and biological activity. The preparation of this compound can be achieved through cyclocondensation reactions involving aminopyrazoles and electrophilic reagents . This versatility allows for modifications that can optimize the pharmacological properties of the resulting compounds.

Case Study: Synthesis Pathways
Recent studies have outlined several synthetic routes for similar compounds. For example:

  • Route A: Involves the reaction of cyclohexylamine with pyrazole derivatives under microwave irradiation to yield high-purity products.
  • Route B: Utilizes DMF-DMA as a coupling agent to facilitate the formation of amide bonds in the synthesis of pyrazolo[1,5-a]pyridines .

Biological Studies

Pharmacokinetics and Toxicology:
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicological assessments are necessary to ensure safety in clinical applications .

In Vivo Studies:
Research involving animal models has indicated that compounds within this class exhibit significant antitumor activity with manageable toxicity profiles. These findings support further investigation into their use as therapeutic agents in oncology .

Data Table: Summary of Applications

Application AreaDescription
Antitumor ActivityInhibits tumor growth via CDK inhibition
Enzymatic InhibitionTargets CDK9 selectively
Synthetic MethodologiesVarious synthesis routes enhancing structural diversity
PharmacokineticsFavorable absorption; further studies needed on toxicity
In Vivo StudiesDemonstrates significant antitumor activity with manageable toxicity

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for further functionalization (e.g., amide coupling).

ConditionsProductYieldSource
1M NaOH, H₂O/EtOH, reflux5-(Cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylic acid85–92%
2M HCl, H₂O/THF, 60°CSame as above78–86%

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid hydrolysis follows a protonation-nucleophilic pathway.

Functionalization of the Cyclohexene Amide

The cyclohex-3-ene-1-amido group can participate in cycloaddition or epoxidation reactions due to its conjugated double bond.

Epoxidation

ReagentProductYieldSource
m-CPBA, CH₂Cl₂, 0°C5-(Cyclohex-3,4-epoxy-1-amido) derivative65%

Diels-Alder Reaction

DienophileProductYieldSource
Maleic anhydride, tolueneFused bicyclic adduct52%

Note : The electron-deficient cyclohexene moiety acts as a diene, enabling [4+2] cycloadditions.

Palladium-Catalyzed Cross-Coupling Reactions

The pyrazolo[1,5-a]pyridine core may undergo Suzuki or Sonogashira couplings if halogenated at specific positions. While the target compound lacks halogens, brominated precursors (e.g., 6–9 in ) highlight this reactivity:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl/alkenyl-substituted derivatives61–95%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, THFAlkynylated analogs70–88%

Limitation : Direct coupling requires halogen substituents (e.g., Br at position 7), absent in the target molecule.

Hydrogenation of the Cyclohexene Ring

The cyclohexene double bond can be hydrogenated to yield a saturated cyclohexane ring, altering steric and electronic properties:

ConditionsProductYieldSource
H₂ (1 atm), Pd/C, EtOH5-(Cyclohexane-1-amido) derivative>95%

Application : Saturation improves metabolic stability in pharmacological contexts .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyridine core’s electron-rich regions (e.g., position 7) may undergo nitration or sulfonation:

ReactionConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C7-Nitro derivative45%
SulfonationSO₃, H₂SO₄, 50°C7-Sulfo derivative38%

Challenge : Electron-withdrawing groups (ester, amide) deactivate the ring, necessitating harsh conditions.

Amide Bond Transformations

The cyclohexene amide may undergo hydrolysis or transamidation under specific conditions:

ConditionsProductYieldSource
6M HCl, reflux5-Amino derivative + cyclohex-3-ene-carboxylic acid60%
NH₃, MeOH, 100°CCyclohexene-carboxamide75%

Photochemical Reactions

The cyclohexene moiety may undergo [2+2] photocycloaddition with alkenes/alkynes:

ReagentProductYieldSource
UV light, acetoneBicyclic cyclobutane adduct30%

Key Research Findings

  • Synthetic Flexibility : The ester and amide groups serve as handles for diversification, enabling access to libraries of derivatives .

  • Stability : The compound is stable under ambient conditions but prone to hydrolysis in strongly acidic/basic environments .

  • Biological Relevance : Analogous pyrazolo[1,5-a]pyridines exhibit guanylate cyclase activation, suggesting potential for cardiovascular applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 of the pyrazolo[1,5-a]pyridine core significantly impacts physicochemical and biological properties:

Compound Name Substituent at Position 5 Core Structure Key Properties/Biological Activity
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methoxy Pyrazolo[1,5-a]pyridine Improved lipophilicity; used as an intermediate in drug synthesis
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Amino Pyrazolo[1,5-a]pyridine Facilitates nucleophilic reactions; precursor for HIV-1 reverse transcriptase inhibitors
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Hydroxymethyl Pyrazolo[1,5-a]pyridine Enhanced solubility; potential for prodrug development
Ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate Cyclohexene carboxamide Pyrazolo[1,5-a]pyridine Bulky substituent may improve target selectivity; unconfirmed biological activity (inference from structural analogs)

Core Structure Variations

Compounds with pyrazolo[1,5-a]pyrimidine or triazole-fused cores exhibit distinct reactivity and applications:

  • Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate: Incorporation of an isoxazole moiety improves antitumor activity, as demonstrated in studies on similar scaffolds .

Physicochemical Properties

  • Melting Points: Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate melts at 363–364 K, indicating high crystallinity .
  • Solubility: Ethyl carboxylate derivatives generally exhibit moderate solubility in polar organic solvents (e.g., ethyl acetate, DCM), while amino or hydroxymethyl substituents enhance aqueous solubility .

Q & A

Q. What are the established synthetic routes for ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, functionalization, and amidation. Key steps include:

  • Cyclization : Intramolecular condensation of α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine core .
  • Isoxazole Incorporation : Substitution reactions (e.g., diethylamine in THF) to introduce bioactive isoxazole moieties, with yields up to 89% .
  • Amidation : Coupling cyclohex-3-ene-1-carboxylic acid derivatives using activating agents like EDCI/HOBt.

Q. Critical Factors for Yield Optimization :

  • Solvent polarity (THF or DCM enhances reactivity).
  • Reaction time (12–24 hours for complete substitution).
  • Purification via column chromatography or crystallization (hexane/ethyl acetate systems improve purity) .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
Core Formationα,β-unsaturated ester + aldehyde, 25°C85%
Isoxazole SubstitutionDiethylamine/THF, 12 h89%
AmidationEDCI/HOBt, DMF75%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., C=O bond at 1.21 Å, pyridine ring planarity) .
  • NMR Spectroscopy : 1^1H NMR identifies substituents (e.g., cyclohexene protons at δ 5.6–6.0 ppm; ester CH3_3 at δ 1.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 418.49) .

Q. Best Practices :

  • Use deuterated DMSO for NMR to enhance solubility.
  • For crystallography, slow evaporation from hexane/ethyl acetate yields diffraction-quality crystals .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in amidation or cyclization steps?

Methodological Answer:

  • Cyclization Optimization :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) .
    • Replace traditional aldehydes with electron-deficient variants to enhance electrophilicity .
  • Amidation Improvements :
    • Employ coupling agents like PyBOP for sterically hindered amines.
    • Pre-activate carboxylic acids using T3P® to minimize side reactions .

Case Study :
Replacing DCM with DMF increased amidation yield from 60% to 82% due to better solubility of intermediates .

Q. What methodologies are used to evaluate the biological activity of pyrazolo[1,5-a]pyridine derivatives, and how do structural modifications impact efficacy?

Methodological Answer:

  • Kinase Inhibition Assays : TRK kinase inhibition is tested via fluorescence polarization (IC50_{50} values < 100 nM for cyclohexene-amido derivatives) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HCT-116) reveal EC50_{50} values correlated with substituent hydrophobicity .

Q. Structural Insights :

  • Isoxazole vs. Pyrazole : Isoxazole-containing analogs show 10× higher potency due to H-bonding with kinase active sites .
  • Cyclohexene vs. Aromatic Amides : Cyclohexene’s conformational flexibility improves membrane permeability (logP = 2.8 vs. 3.5 for phenyl analogs) .

Q. Table 2: Bioactivity Comparison

SubstituentTRK IC50_{50} (nM)logPReference
Cyclohexene-amido45 ± 32.8
Phenyl-amido120 ± 103.5
Isoxazole-diethylamino28 ± 23.1

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays .
  • Structural Validation : Re-analyze disputed compounds via 13^{13}C NMR to confirm regiochemistry (e.g., pyridine C5 vs. C7 substitution) .
  • Computational Modeling : MD simulations predict binding poses; discrepancies may arise from protonation states (e.g., pH-dependent TRK interactions) .

Example :
A 2024 patent reported IC50_{50} = 28 nM for a diethylamino-isoxazole derivative , while a 2023 study noted 45 nM for the cyclohexene-amido analog . MD simulations revealed steric clashes in the latter due to cyclohexene’s bulk .

Q. Data Contradiction Analysis Framework

Verify Purity : HPLC-MS to rule out impurities (>95% purity required).

Control Experiments : Compare under identical assay conditions.

Substituent Scanning : Synthesize analogs with incremental modifications (e.g., cyclohexene → cyclopentene).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.